6-Chloromelatonin

Description

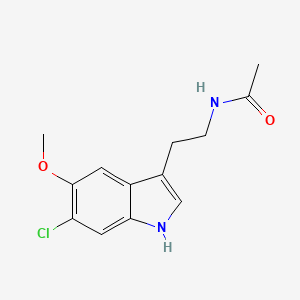

Structure

3D Structure

Properties

IUPAC Name |

N-[2-(6-chloro-5-methoxy-1H-indol-3-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O2/c1-8(17)15-4-3-9-7-16-12-6-11(14)13(18-2)5-10(9)12/h5-7,16H,3-4H2,1-2H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUINDDOUWHRIPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CNC2=CC(=C(C=C21)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30213202 | |

| Record name | N-(2-(6-Chloro-5-methoxy-1H-indol-3-yl)ethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30213202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63762-74-3 | |

| Record name | 6-Chloromelatonin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63762-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloromelatonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063762743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-(6-Chloro-5-methoxy-1H-indol-3-yl)ethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30213202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloromelatonin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 6-Chloromelatonin: A Potent Melatonin Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of 6-Chloromelatonin, a potent and metabolically stable analog of melatonin. It details its chemical properties, mechanism of action, relevant experimental protocols, and key pharmacological data, serving as a comprehensive resource for its application in research and development.

Core Chemical and Pharmacological Properties

This compound (CAS Number: 63762-74-3 ) is a synthetic indoleamine and a high-affinity agonist for melatonin receptors MT1 and MT2.[1][2][3] Its chemical structure is distinguished by a chlorine atom at the 6-position of the indole ring, a modification that significantly enhances its metabolic stability compared to endogenous melatonin.[1][2] This substitution prevents the primary metabolic pathway of melatonin, which involves 6-hydroxylation, thereby prolonging its half-life and bioavailability.

Chemical Structure:

-

IUPAC Name: N-[2-(6-chloro-5-methoxy-1H-indol-3-yl)ethyl]acetamide

-

Molecular Formula: C₁₃H₁₅ClN₂O₂

-

Molecular Weight: 266.72 g/mol

-

SMILES: CC(=O)NCCC1=CNC2=CC(Cl)=C(C=C12)OC

Quantitative Pharmacological Data

The primary pharmacological action of this compound is its potent agonism at MT1 and MT2 receptors. Its binding affinity has been characterized in various systems, consistently demonstrating high affinity, particularly for the MT2 subtype.

| Parameter | Receptor Subtype | Value | Species/System | Reference |

| pKi | Human MT1 | 8.9 - 9.10 | Recombinant | |

| pKi | Human MT2 | 9.77 | Recombinant | |

| Ki | Human Platelets | 11.4 nM | Endogenous |

Table 1: Summary of Receptor Binding Affinities for this compound. pKi is the negative logarithm of the inhibition constant (Ki), with higher values indicating stronger binding affinity.

Mechanism of Action and Signaling Pathways

As a melatonin receptor agonist, this compound mimics the endogenous signaling of melatonin through G-protein coupled receptors (GPCRs). The activation of MT1 and MT2 receptors initiates several downstream signaling cascades.

The primary pathway involves coupling to inhibitory G-proteins (Gαi), which leads to the inhibition of adenylyl cyclase (AC). This action decreases the intracellular concentration of cyclic AMP (cAMP), subsequently reducing the activity of Protein Kinase A (PKA). Additionally, melatonin receptors, particularly when forming heterodimers, can couple to Gq/11 proteins, activating Phospholipase C (PLC). PLC activation generates inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to the mobilization of intracellular calcium (Ca²⁺) and the activation of Protein Kinase C (PKC).

Caption: Melatonin Receptor Signaling Pathways.

Experimental Protocols

Radioligand Competition Binding Assay for Receptor Affinity

This protocol details the methodology for determining the binding affinity (Ki) of this compound at MT1 and MT2 receptors using a competition binding assay with a radiolabeled ligand, such as 2-[¹²⁵I]-iodomelatonin.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing human recombinant MT1 or MT2 receptors (e.g., CHO or HEK293 cells).

-

Harvest cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in binding buffer and determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation (e.g., 10-20 µg protein/well), a fixed concentration of 2-[¹²⁵I]-iodomelatonin (typically near its Kd value, e.g., 100 pM), and varying concentrations of unlabeled this compound (e.g., from 10 pM to 100 µM).

-

Total Binding: Wells containing only membranes and radioligand.

-

Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of unlabeled melatonin (e.g., 10 µM) to saturate all specific binding sites.

-

Incubate the plate for a defined period (e.g., 60-120 minutes) at a controlled temperature (e.g., 37°C).

-

-

Separation and Detection:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (e.g., GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the NSB counts from the total binding counts.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Experimental Workflow for Receptor Binding Assay.

Cell Proliferation Assay (CCK-8 Method)

This protocol describes a method to assess the anti-proliferative effects of this compound on cancer cell lines, such as human melanoma cells.

Methodology:

-

Cell Culture and Seeding:

-

Culture the desired cell line (e.g., M-6 human melanoma cells) in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C and 5% CO₂.

-

Harvest cells during the logarithmic growth phase and seed them into a 96-well plate at a predetermined density (e.g., 5,000 cells/well). Allow cells to adhere overnight.

-

-

Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions in the culture medium.

-

Replace the medium in the wells with medium containing various concentrations of this compound (e.g., 1 nM to 100 µM). Include a vehicle control group (medium with the same concentration of DMSO).

-

-

Incubation:

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

CCK-8 Assay:

-

Following incubation, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubate the plate for an additional 1-4 hours at 37°C, allowing the WST-8 reagent in the kit to be reduced by cellular dehydrogenases into a soluble, colored formazan product.

-

Measure the absorbance of each well at 450 nm using a microplate reader.

-

-

Data Analysis:

-

The absorbance value is directly proportional to the number of viable cells.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control group (defined as 100% viability).

-

Plot cell viability against the logarithm of the this compound concentration to determine dose-dependent effects and calculate the IC₅₀ value if applicable.

-

Representative Synthesis Route

While specific synthesis protocols are proprietary or vary, a plausible and chemically established route for synthesizing this compound can be derived from methods used for related indole derivatives. A common strategy involves the chlorination of a suitable melatonin precursor.

Methodology Outline:

-

Starting Material: N-acetyltryptamine (the direct precursor to melatonin) or melatonin itself.

-

N-Protection (Optional but Recommended): To prevent side reactions at the indole nitrogen, a protecting group (e.g., Boc or Cbz) can be introduced.

-

Electrophilic Chlorination: The key step is the regioselective chlorination at the C6 position of the indole ring. This can be achieved using a mild chlorinating agent such as N-Chlorosuccinimide (NCS) in a suitable solvent like dichloromethane (DCM) or acetonitrile. The reaction conditions (temperature, time) must be carefully controlled to favor C6 chlorination over other positions.

-

Deprotection: If an N-protecting group was used, it is removed under appropriate conditions (e.g., acid for Boc, hydrogenolysis for Cbz).

-

Purification: The final product, this compound, is purified from the reaction mixture using techniques such as column chromatography on silica gel followed by recrystallization to yield the pure compound.

-

Characterization: The identity and purity of the final product are confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

References

- 1. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors | Springer Nature Experiments [experiments.springernature.com]

- 2. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Virtual discovery of melatonin receptor ligands to modulate circadian rhythms - PMC [pmc.ncbi.nlm.nih.gov]

6-Chloromelatonin: A Technical Guide to its Mechanism of Action on MT1 and MT2 Receptors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of 6-chloromelatonin on the G protein-coupled melatonin receptors, MT1 and MT2. This document details the binding affinities, functional potencies, and downstream signaling pathways associated with this potent melatonin agonist. Experimental protocols for key assays are also provided to facilitate further research and drug development efforts.

Core Concepts: Binding Affinity and Functional Potency

This compound is a synthetic analog of melatonin that exhibits high affinity for both MT1 and MT2 receptors. However, it displays a notable selectivity for the MT2 receptor subtype. This selectivity is evident in both radioligand binding assays and functional assays that measure the inhibition of adenylyl cyclase.

Quantitative Data Summary

The following tables summarize the binding affinity (Ki) and functional potency (pIC50) of this compound at human MT1 and MT2 receptors. For comparison, data for the endogenous ligand, melatonin, is also included.

| Compound | Receptor | pKi | Ki (nM) |

| This compound | MT1 | 8.9 | ~12.6 |

| MT2 | 9.77 | ~0.17 | |

| Melatonin | MT1 | - | 80 |

| MT2 | - | 383 |

Note: Ki values are calculated from pKi where available. The Ki values for melatonin are provided for comparative context.[1][2]

| Compound | Receptor | pIC50 (cAMP Inhibition) | Potency Relative to Melatonin |

| This compound | MT1 | - | 25-fold less potent |

| MT2 | - | Equipotent | |

| Melatonin | MT1 | 9.53 | - |

| MT2 | 9.74 | - |

Note: The functional potency data is based on the inhibition of forskolin-stimulated cAMP accumulation.[3]

Signaling Pathways of this compound at MT1 and MT2 Receptors

The primary mechanism of action for this compound at both MT1 and MT2 receptors is through the activation of pertussis toxin-sensitive Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] However, the signaling cascades initiated by these receptors are more complex and can involve other G-protein subtypes and downstream effectors.

MT1 Receptor Signaling

Activation of the MT1 receptor by this compound predominantly leads to Gi-mediated inhibition of adenylyl cyclase. There is also evidence suggesting that the MT1 receptor can couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium and activates protein kinase C (PKC). Furthermore, MT1 activation can stimulate the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.

MT2 Receptor Signaling

Similar to MT1, the MT2 receptor primarily signals through Gi/o proteins to inhibit adenylyl cyclase. However, the activation of the ERK1/2 pathway by MT2 receptors appears to involve a cooperative activation of both Gi/o and Gq/11 proteins. In the absence of Gq/11, MT2-mediated ERK1/2 activation can switch to a β-arrestin-dependent pathway. The MT2 receptor is also known to inhibit cyclic guanosine monophosphate (cGMP) formation.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation of this compound's mechanism of action.

Radioligand Competition Binding Assay

This protocol outlines the steps to determine the binding affinity (Ki) of this compound for MT1 and MT2 receptors using a radioligand competition binding assay.

Methodology:

-

Membrane Preparation:

-

Culture cells stably or transiently expressing human MT1 or MT2 receptors (e.g., CHO or HEK293 cells).

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Competition Binding Assay:

-

In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-melatonin or 2-[¹²⁵I]-iodomelatonin), and varying concentrations of unlabeled this compound.

-

For determination of non-specific binding, a high concentration of a non-radiolabeled ligand (e.g., melatonin) is used.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine).

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Forskolin-Stimulated cAMP Accumulation Assay

This protocol describes a functional assay to measure the potency of this compound in inhibiting adenylyl cyclase activity.

Methodology:

-

Cell Seeding:

-

Seed cells expressing MT1 or MT2 receptors into a 96-well or 384-well plate and allow them to adhere overnight.

-

-

Compound Treatment:

-

Pre-incubate the cells with varying concentrations of this compound for a defined period.

-

-

Forskolin Stimulation:

-

Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production. The concentration of forskolin should be optimized to produce a submaximal response.

-

-

cAMP Measurement:

-

After incubation with forskolin, lyse the cells and measure the intracellular cAMP levels using a commercially available kit. Common detection methods include Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or bioluminescence-based assays (e.g., GloSensor).

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP levels against the logarithm of the this compound concentration.

-

Determine the IC50 or pIC50 value, which represents the concentration of this compound that causes a 50% inhibition of the forskolin-stimulated cAMP accumulation, using non-linear regression analysis.

-

References

- 1. This compound | Dopamine Receptor | Melatonin Receptor | TargetMol [targetmol.com]

- 2. clinmedjournals.org [clinmedjournals.org]

- 3. Pharmacological characterization of human recombinant melatonin mt1 and MT2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Properties and Physiological Effects of 6-Chloromelatonin

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloromelatonin, a halogenated analog of melatonin, has emerged as a potent agonist for melatonin receptors, exhibiting distinct pharmacological properties that make it a valuable tool for research and a potential candidate for therapeutic development. This technical guide provides a comprehensive overview of the core pharmacological and physiological characteristics of this compound. It delves into its receptor binding affinity, functional activity, and known physiological effects, supported by experimental data and methodologies. This document is intended to serve as a detailed resource for professionals in the fields of pharmacology, neuroscience, and drug discovery.

Introduction

Melatonin (N-acetyl-5-methoxytryptamine) is a neurohormone primarily synthesized by the pineal gland, playing a crucial role in regulating circadian rhythms and various other physiological processes.[1] The modification of the melatonin structure has led to the development of numerous analogs with altered pharmacological profiles. This compound, characterized by the substitution of a chlorine atom at the 6th position of the indole nucleus, is a notable example. This substitution enhances its metabolic stability compared to the parent compound, melatonin.[2] This guide explores the key pharmacological and physiological aspects of this compound.

Pharmacological Properties

Receptor Binding Affinity

This compound demonstrates high affinity for both melatonin receptor subtypes, MT1 and MT2, which are G-protein coupled receptors (GPCRs).[2][3] Radioligand binding assays have been instrumental in quantifying this affinity.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Radioligand | pKi | Ki (nM) | Source(s) |

| Human MT1 | [³H]-melatonin | 8.9 | 1.26 | [2] |

| Human MT1 | 2-[¹²⁵I]-iodomelatonin | 9.1 | 0.79 | |

| Human MT2 | [³H]-melatonin | 9.77 | 0.17 | |

| Human Platelet | [³H]-melatonin | - | 11.4 |

Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Functional Activity

This compound acts as a potent agonist at both MT1 and MT2 receptors. Its agonistic activity is typically assessed by measuring its ability to inhibit forskolin-stimulated cyclic adenosine monophosphate (cAMP) formation in cells expressing these receptors.

Physiological Effects

The agonistic action of this compound on melatonin receptors translates into a range of physiological effects observed in both in vitro and in vivo models.

Neurobiological Effects

In the rabbit retina, this compound inhibits the calcium-dependent release of [³H]dopamine by competing for presynaptic melatonin receptor sites. This suggests a role in modulating dopaminergic signaling in the retina.

Endocrine and Reproductive Effects

-

Inhibition of Luteinizing Hormone (LH) Release: Early studies have indicated that this compound can inhibit the release of luteinizing hormone.

-

Inhibition of hCG-beta Secretion: In human choriocarcinoma cell lines (JEG-3 and BeWo), this compound, in a dose-dependent manner, inhibits forskolin-stimulated human chorionic gonadotrophin-beta (hCG-beta) secretion.

Circadian Rhythm Modulation

In rats, the administration of this compound (0.5 mg/kg) after a phase shift in the light-dark cycle resulted in markedly higher excretion rates of 6-sulphatoxymeltonin, the major metabolite of melatonin, compared to controls. This suggests that this compound can influence the re-entrainment of the circadian rhythm.

Antiproliferative Effects

In human malignant melanoma (M-6) cells, this compound, along with melatonin and 2-iodomelatonin, significantly inhibited cell proliferation at concentrations ranging from 10⁻⁹ to 10⁻⁴ M. This effect is believed to be mediated through functional melatonin receptors expressed on these cells.

Experimental Protocols

Synthesis of this compound (Proposed)

Workflow for the Proposed Synthesis of this compound

Methodology:

-

Dissolution: Dissolve 6-chloro-5-methoxytryptamine in a suitable aprotic solvent, such as dichloromethane, under an inert atmosphere.

-

Base Addition: Add a base, for example, triethylamine, to the solution to act as a proton scavenger.

-

Acetylation: Slowly add acetic anhydride to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent.

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Radioligand Binding Assay

This protocol describes a competition binding assay to determine the affinity of this compound for melatonin receptors using a radiolabeled ligand.

Workflow for Radioligand Binding Assay

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing either the human MT1 or MT2 receptor.

-

Incubation: In a microplate, incubate the cell membranes with a fixed concentration of a radioligand (e.g., [³H]-melatonin or 2-[¹²⁵I]-iodomelatonin) and varying concentrations of unlabeled this compound.

-

Equilibrium: Allow the binding reaction to reach equilibrium.

-

Separation: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement

This protocol outlines a method to assess the agonistic activity of this compound by measuring its effect on intracellular cAMP levels.

Workflow for cAMP Functional Assay

Methodology:

-

Cell Culture: Culture cells stably expressing either the MT1 or MT2 receptor in a suitable format (e.g., 96-well plate).

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.

-

Stimulation: Stimulate the cells with a fixed concentration of forskolin to induce the production of cAMP.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: Plot the inhibition of forskolin-stimulated cAMP production against the concentration of this compound to determine the EC₅₀ (half-maximal effective concentration) and Emax (maximum effect).

Signaling Pathways

Melatonin receptors are primarily coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. However, they can also signal through other pathways.

Melatonin Receptor Signaling Pathways

While specific studies on the signaling pathways activated by this compound are limited, it is presumed to follow the canonical melatonin receptor signaling cascades. This includes the inhibition of the adenylyl cyclase/cAMP pathway and potential activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and protein kinase C (PKC) activity. Furthermore, melatonin receptor activation has been linked to the modulation of the MAPK/ERK and PI3K/Akt signaling pathways.

Metabolism and Toxicology

The chlorine substitution at the 6-position of the indole ring is thought to confer greater metabolic stability to this compound compared to melatonin. However, detailed metabolic and toxicological profiles, including LD50 values, for this compound are not extensively reported in the public domain. Studies on the related compound, beta-methyl-6-chloromelatonin, in a clinical trial for primary insomnia, showed that adverse events were generally mild to moderate and did not differ in frequency from placebo.

Conclusion

This compound is a potent and metabolically stable melatonin receptor agonist with high affinity for both MT1 and MT2 receptors. Its diverse physiological effects, ranging from neurobiological and endocrine modulation to antiproliferative actions, underscore its significance as a research tool. The experimental protocols provided in this guide offer a framework for the further investigation of its pharmacological and physiological properties. While a comprehensive understanding of its synthesis, in vivo pharmacokinetics, and toxicology requires further research, the existing data position this compound as a compound of considerable interest for the development of novel therapeutics targeting the melatonergic system.

References

6-Chloromelatonin: A Technical Guide to Solubility and Stability for the Research Professional

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 6-chloromelatonin, a potent melatonin receptor agonist. The information herein is curated to support research and development activities by providing critical data on handling and storage of this compound.

Core Compound Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅ClN₂O₂ | N/A |

| Molecular Weight | 266.72 g/mol | N/A |

| CAS Number | 63762-74-3 | N/A |

Solubility Profile

This compound exhibits high solubility in dimethyl sulfoxide (DMSO), a common solvent for in vitro studies. While specific quantitative data for other common laboratory solvents is limited, qualitative information suggests solubility in alcohols.

Table 1: Quantitative Solubility of this compound

| Solvent | Concentration (m/v) | Molar Concentration | Method |

| DMSO | 90.0 mg/mL | 337.4 mM | Sonication is recommended to achieve this concentration. |

Stability Profile

Proper storage is crucial to maintain the integrity of this compound. The following are general storage recommendations based on supplier data. For long-term stability in solution, it is advisable to prepare fresh solutions or conduct lot-specific stability studies.

Table 2: Storage and Stability Recommendations

| Form | Storage Temperature | Duration | Notes |

| Powder | -20°C | 3 years | Store desiccated. |

| In Solvent (DMSO) | -80°C | 1 year | Use freshly opened DMSO to avoid moisture absorption. |

While specific forced degradation studies for this compound are not widely published, studies on the parent compound, melatonin, provide valuable insights into potential degradation pathways under stress conditions such as acid, base, oxidation, and light exposure.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound, based on standard pharmaceutical industry practices.

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Shake-Flask Solubility Determination Workflow

-

Preparation: Add an excess amount of this compound powder to a vial containing a known volume of the solvent of interest (e.g., DMSO, ethanol, water). The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection: After incubation, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

-

Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles.

-

Quantification: Accurately dilute the filtered solution with an appropriate solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The solubility is then calculated based on the measured concentration and the dilution factor.

Protocol 2: Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods. The following protocol is based on ICH guidelines and studies on melatonin.

Forced Degradation Study Workflow

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in DMSO or an appropriate aqueous buffer).

-

Stress Conditions: Aliquot the stock solution into separate vials and subject them to the following stress conditions:

-

Acid Hydrolysis: Add an equal volume of an acid (e.g., 0.1 M HCl) and incubate at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Add an equal volume of a base (e.g., 0.1 M NaOH) and incubate at an elevated temperature (e.g., 60°C).

-

Oxidative Degradation: Add a solution of an oxidizing agent (e.g., 3% H₂O₂) and keep at room temperature.

-

Thermal Degradation: Incubate the solution at a high temperature (e.g., 80°C).

-

Photostability: Expose the solution to a controlled source of UV and visible light. A control sample should be wrapped in foil to protect it from light.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Preparation: For acid and base hydrolysis samples, neutralize them before analysis.

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method. This method should be able to separate the parent this compound peak from any degradation product peaks.

-

Data Evaluation: Calculate the percentage of this compound remaining at each time point and observe the formation of any degradation products.

Signaling Pathway

This compound is a potent agonist of melatonin receptors MT1 and MT2, which are G-protein coupled receptors (GPCRs). Activation of these receptors initiates a cascade of intracellular signaling events.

This compound Signaling Pathway

Upon binding of this compound to MT1 and MT2 receptors, the associated inhibitory G-protein (Gi) is activated. This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), which subsequently reduces the phosphorylation of the cAMP response element-binding protein (CREB). This modulation of the cAMP/PKA/CREB pathway ultimately influences gene transcription and cellular responses.

This guide provides a foundational understanding of the solubility and stability of this compound. For specific applications, it is imperative that researchers conduct their own validation and stability studies to ensure the accuracy and reliability of their results.

The Therapeutic Potential of 6-Chloromelatonin in Sleep Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 6-chloromelatonin, a potent and metabolically stable melatonin receptor agonist, and its potential therapeutic applications in the management of sleep disorders. We delve into its mechanism of action, supported by preclinical and clinical data, and provide detailed experimental protocols for key assays. This document aims to be a comprehensive resource for researchers and drug development professionals interested in the advancement of novel chronobiotic and hypnotic agents.

Introduction

Sleep disorders, particularly insomnia, represent a significant and growing public health concern. While numerous therapeutic options exist, there remains a need for novel agents with improved efficacy and safety profiles. Melatonin, a neurohormone primarily synthesized by the pineal gland, plays a crucial role in regulating the sleep-wake cycle. Its therapeutic use, however, can be limited by its short half-life and variable bioavailability. This compound, a halogenated analog of melatonin, has emerged as a promising candidate due to its enhanced metabolic stability and high affinity for melatonin receptors. This guide explores the scientific rationale and available data supporting the investigation of this compound as a potential treatment for sleep disorders.

Mechanism of Action: A Potent Melatonin Receptor Agonist

This compound exerts its effects through the activation of two high-affinity G-protein coupled receptors (GPCRs): the melatonin receptor 1 (MT1) and the melatonin receptor 2 (MT2).[1][2] Notably, this compound exhibits a higher affinity for the MT2 receptor subtype.[3][4][5] Activation of these receptors, particularly in the suprachiasmatic nucleus (SCN) of the hypothalamus, is believed to be the primary mechanism for regulating circadian rhythms and promoting sleep.

Signaling Pathways

Upon binding of this compound, both MT1 and MT2 receptors couple to inhibitory G-proteins (Gi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is a key component of the sleep-promoting effects of melatonin agonists. The MT2 receptor is also known to modulate other signaling pathways, including the inhibition of cGMP formation and the activation of protein kinase C (PKC).

References

- 1. Frontiers | Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep [frontiersin.org]

- 2. Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological characterization of human recombinant melatonin mt1 and MT2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. TargetMol [targetmol.com]

The Chronobiotic Potential of 6-Chloromelatonin: A Technical Guide to its Role in Circadian Rhythm Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-chloromelatonin, a potent melatonin receptor agonist, and its effects on the regulation of circadian rhythms. By leveraging its enhanced metabolic stability compared to endogenous melatonin, this compound presents a promising avenue for the development of novel chronobiotic therapies. This document details the quantitative pharmacology, experimental protocols for in vitro and in vivo assessment, and the underlying signaling pathways associated with this compound's mechanism of action. The information is intended to serve as a foundational resource for researchers and drug development professionals engaged in the study of circadian biology and the therapeutic application of melatonergic compounds.

Introduction

The circadian system, governed by the suprachiasmatic nucleus (SCN) in the hypothalamus, orchestrates a multitude of physiological processes in a near 24-hour cycle.[1][2] The neurohormone melatonin, primarily synthesized by the pineal gland during the nocturnal phase, is a key regulator of this internal clock, signaling the onset of darkness and promoting sleep.[2][3] However, the therapeutic utility of exogenous melatonin is often hampered by its rapid metabolism and short biological half-life.[4] this compound, a halogenated analog of melatonin, has emerged as a compound of significant interest due to its increased metabolic stability and potent agonism at melatonin receptors. This guide explores the core pharmacological properties of this compound and its potential to modulate circadian rhythms.

Quantitative Pharmacology

The affinity and functional activity of this compound at the two high-affinity melatonin receptors, MT1 and MT2, have been characterized in recombinant systems. These data are crucial for understanding its potential therapeutic window and mechanism of action.

Table 1: Receptor Binding Affinity of this compound

| Compound | Receptor | Radioligand | Preparation | pKi | Ki (nM) | Reference |

| This compound | Human MT1 | [3H]-melatonin | CHO cell membranes | 8.9 | 1.26 | |

| This compound | Human MT2 | [3H]-melatonin | CHO cell membranes | 9.77 | 0.17 | |

| Melatonin | Human MT1 | [3H]-melatonin | CHO cell membranes | 9.89 | 0.13 | |

| Melatonin | Human MT2 | [3H]-melatonin | CHO cell membranes | 9.56 | 0.28 |

Table 2: Functional Activity of this compound

| Compound | Receptor | Assay | Parameter | pIC50 | IC50 (nM) | Reference |

| This compound | Human MT1 | Forskolin-stimulated cAMP inhibition | pIC50 | <8 | >100 | |

| This compound | Human MT2 | Forskolin-stimulated cAMP inhibition | pIC50 | 9.74 | 0.18 | |

| Melatonin | Human MT1 | Forskolin-stimulated cAMP inhibition | pIC50 | 9.53 | 0.29 | |

| Melatonin | Human MT2 | Forskolin-stimulated cAMP inhibition | pIC50 | 9.74 | 0.18 |

Signaling Pathways

This compound exerts its effects by activating the MT1 and MT2 receptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathway involves the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Experimental Protocols

Radioligand Receptor Binding Assay

This protocol is adapted from the methods described by Browning et al. (2000) for the characterization of melatonin receptors.

Objective: To determine the binding affinity (Ki) of this compound for MT1 and MT2 receptors.

Materials:

-

HEK293 cells stably expressing human MT1 or MT2 receptors.

-

Cell culture reagents.

-

Membrane preparation buffer (e.g., Tris-HCl with protease inhibitors).

-

Radioligand: [3H]-melatonin.

-

Non-labeled ligands: this compound, melatonin (for competition).

-

Scintillation cocktail and vials.

-

Scintillation counter.

-

Glass fiber filters.

Procedure:

-

Membrane Preparation: Culture and harvest HEK293 cells expressing the receptor of interest. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.

-

Binding Reaction: In a 96-well plate, combine the cell membranes, [3H]-melatonin at a concentration near its Kd, and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value of this compound (the concentration that inhibits 50% of specific [3H]-melatonin binding). Calculate the Ki value using the Cheng-Prusoff equation.

References

The Antiproliferative Landscape of 6-Chloromelatonin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding of the antiproliferative effects of 6-chloromelatonin, a synthetic analog of melatonin, on various cancer cell lines. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on its efficacy, outlines detailed experimental protocols for its study, and visualizes the potential signaling pathways involved in its mechanism of action.

Abstract

This compound has emerged as a compound of interest in oncology research due to its observed antiproliferative properties. This guide consolidates the existing, albeit limited, quantitative data on its effects, presents detailed methodologies for key experimental assays, and proposes potential signaling pathways based on the known mechanisms of its parent compound, melatonin. The aim is to provide a foundational resource to stimulate and guide further investigation into the therapeutic potential of this compound.

Quantitative Analysis of Antiproliferative Effects

While extensive research has been conducted on melatonin, specific quantitative data for this compound remains sparse. The available information primarily focuses on its activity against melanoma cells.

Table 1: Summary of In Vitro Antiproliferative Effects of this compound

| Cell Line | Cancer Type | Method of Action | Effective Concentration Range | IC50 Value | Citation |

| M-6 | Human Malignant Melanoma | Significant inhibition of in vitro proliferation, reduction of DNA content.[1] | 10⁻⁹ to 10⁻⁴ M | Data not available | [1] |

Note: The lack of broad-spectrum IC50 values highlights a significant gap in the current research landscape and underscores the need for further studies across a diverse range of cancer cell lines.

Detailed Experimental Protocols

To facilitate standardized and reproducible research, this section provides detailed protocols for key in vitro assays relevant to the study of this compound's antiproliferative effects.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and proliferation by measuring the metabolic activity of cells.

Materials:

-

Cancer cell lines of interest

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Preparation: Following treatment with this compound for the desired time, harvest the cells (including floating cells) and centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Treated and untreated cancer cells

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest cells after treatment with this compound.

-

Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

Potential Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by this compound are not yet fully elucidated, the known mechanisms of melatonin provide a strong basis for hypothesized pathways. Melatonin is known to exert its oncostatic effects through multiple pathways, often leading to cell cycle arrest and apoptosis.[2][3][4]

One of the primary mechanisms of melatonin is its interaction with melatonin receptors (MT1 and MT2), which are G-protein coupled receptors. Activation of these receptors can lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can, in turn, affect downstream signaling cascades that regulate cell proliferation.

Furthermore, melatonin has been shown to induce apoptosis through both intrinsic and extrinsic pathways. This can involve the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to caspase activation and programmed cell death. It is plausible that this compound shares these pro-apoptotic mechanisms.

Experimental Workflow

The following diagram outlines a logical workflow for investigating the antiproliferative effects of this compound on a given cancer cell line.

Conclusion and Future Directions

The available evidence suggests that this compound holds promise as an antiproliferative agent, particularly in the context of melanoma. However, the current body of research is limited. Future investigations should focus on:

-

Broad-Spectrum Efficacy: Determining the IC50 values of this compound across a wide range of cancer cell lines to identify other potential therapeutic targets.

-

In Vivo Studies: Validating the in vitro findings in animal models to assess the compound's efficacy and safety in a physiological context.

-

Mechanism of Action: Elucidating the specific signaling pathways modulated by this compound through techniques such as western blotting, kinase assays, and transcriptomic analysis.

This technical guide serves as a starting point for researchers dedicated to exploring the full therapeutic potential of this compound in the fight against cancer. The provided protocols and hypothesized pathways offer a framework for designing and executing robust and informative studies in this promising area of oncology research.

References

- 1. Human malignant melanoma cells express high-affinity receptors for melatonin: antiproliferative effects of melatonin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-proliferative effect of melatonin in human hepatoma HepG2 cells occurs mainly through cell cycle arrest and inflammation inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Melatonin induces cell cycle arrest and apoptosis in hepatocarcinoma HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

6-chloromelatonin as a research chemical for insomnia studies

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Insomnia remains a prevalent and debilitating sleep disorder, necessitating the exploration of novel therapeutic agents with improved efficacy and safety profiles. 6-Chloromelatonin, a potent agonist of the melatonin receptors MT1 and MT2, has emerged as a promising research chemical for the study of sleep regulation and the development of next-generation hypnotics. Its enhanced metabolic stability compared to endogenous melatonin offers a significant advantage for clinical applications. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, receptor binding affinities, and preclinical evidence supporting its soporific effects. Detailed experimental protocols for key assays are provided, alongside a thorough examination of the underlying signaling pathways. This document aims to serve as a critical resource for researchers and drug development professionals investigating the therapeutic potential of this compound in the context of insomnia.

Introduction

Melatonin, a neurohormone primarily synthesized by the pineal gland, plays a pivotal role in the regulation of circadian rhythms and the sleep-wake cycle.[1] Its therapeutic application in insomnia is, however, limited by a short biological half-life and extensive first-pass metabolism.[2][3] This has spurred the development of melatonin analogs with improved pharmacokinetic properties. This compound is one such analog, characterized by the substitution of a chlorine atom at the 6th position of the indole nucleus. This modification is designed to hinder oxidative metabolism, thereby prolonging its biological activity.[4] This guide will delve into the technical aspects of this compound as a research tool for insomnia studies.

Mechanism of Action

This compound exerts its effects through the activation of two high-affinity G protein-coupled receptors (GPCRs): the melatonin receptor 1 (MT1) and the melatonin receptor 2 (MT2).[5] These receptors are predominantly expressed in the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's master circadian clock.

-

MT1 Receptor Activation: The activation of MT1 receptors is primarily associated with the inhibition of neuronal firing in the SCN, leading to a dampening of the wake-promoting signal and facilitating the transition to sleep.

-

MT2 Receptor Activation: MT2 receptor activation is involved in the phase-shifting of the circadian clock, helping to entrain the sleep-wake cycle to the light-dark cycle.

Both MT1 and MT2 receptors are primarily coupled to inhibitory G proteins of the Gαi/o family. Activation of these receptors by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, evidence suggests that MT1 receptors can also couple to Gαq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.

Quantitative Data: Receptor Binding Affinity

The affinity of this compound for MT1 and MT2 receptors has been characterized in several studies. The following table summarizes the available quantitative data.

| Compound | Receptor | Radioligand | pKi | Ki (nM) | Reference |

| This compound | Human MT1 | [³H]-melatonin | 8.9 | 1.26 | |

| This compound | Human MT1 | 2-[¹²⁵I]-iodomelatonin | 9.1 | 0.79 | |

| This compound | Human MT2 | [³H]-melatonin | 9.77 | 0.17 | |

| TIK-301 (beta-methyl-6-chloromelatonin) | Human MT1 | Not Specified | - | 0.081 | |

| TIK-301 (beta-methyl-6-chloromelatonin) | Human MT2 | Not Specified | - | 0.042 |

Preclinical and Clinical Evidence for Insomnia

A significant body of evidence for the soporific effects of this compound comes from a clinical trial on its methylated analog, beta-methyl-6-chloromelatonin (also known as TIK-301 or LY-156735).

Clinical Trial of Beta-Methyl-6-Chloromelatonin in Primary Insomnia

A randomized, double-blind, placebo-controlled, crossover study was conducted to evaluate the efficacy and safety of beta-methyl-6-chloromelatonin in subjects with primary insomnia.

Key Findings:

| Dose | Improvement in Latency to Persistent Sleep (vs. Placebo) | p-value |

| 20 mg | 31% | 0.0082 |

| 50 mg | 32% | 0.0062 |

| 100 mg | 41% | < 0.0001 |

The study demonstrated a significant dose-dependent reduction in both objective (polysomnography-measured) and subjective sleep latency. Importantly, these effects were not associated with changes in body temperature, heart rate, or blood pressure, suggesting a direct soporific effect rather than one secondary to hypothermia, which is sometimes observed with melatonin.

Pharmacokinetics and Metabolism

Pharmacokinetic studies of beta-methyl-6-chloromelatonin in healthy volunteers have provided valuable insights.

| Parameter | Value | Reference |

| Time to Maximum Plasma Concentration (Tmax) | 1.12 ± 0.11 hours | |

| Elimination Half-life (t½) | 1.04 ± 0.04 hours |

The presence of the chlorine atom at the 6-position is believed to confer greater metabolic stability compared to melatonin by preventing 6-hydroxylation, a primary metabolic pathway for melatonin. This results in a longer half-life and potentially greater bioavailability.

Experimental Protocols

Melatonin Receptor Radioligand Binding Assay

This protocol is adapted from established methods for melatonin receptor binding assays and can be used to determine the affinity of this compound for MT1 and MT2 receptors.

Materials:

-

Cell membranes from cells stably expressing human MT1 or MT2 receptors (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-melatonin or 2-[¹²⁵I]-iodomelatonin.

-

This compound (or other competing ligands).

-

Binding buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA.

-

Wash buffer: 50 mM Tris-HCl (pH 7.4).

-

Non-specific binding control: 10 µM melatonin.

-

96-well filter plates (e.g., GF/B).

-

Scintillation counter or gamma counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add binding buffer, a fixed concentration of radioligand (e.g., 0.5 nM [³H]-melatonin for MT2), and varying concentrations of this compound or vehicle.

-

Add the cell membranes (e.g., 10-20 µg of protein per well).

-

Incubate the plate at 37°C for 60-120 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Allow the filters to dry, and then measure the radioactivity using a scintillation or gamma counter.

-

Analyze the data using non-linear regression to determine the Ki value.

Polysomnography (PSG) in a Clinical Trial for Insomnia

This protocol outlines the key components of a polysomnography study to objectively measure sleep parameters in a clinical trial investigating the effects of a compound like this compound on insomnia.

Participant Selection:

-

Subjects diagnosed with primary insomnia according to DSM-5 criteria.

-

Exclusion of other sleep disorders (e.g., sleep apnea, restless legs syndrome) through screening.

PSG Montage:

-

Electroencephalography (EEG): To monitor brain wave activity (e.g., F4-M1, C4-M1, O2-M1).

-

Electrooculography (EOG): To detect eye movements for identifying REM sleep.

-

Electromyography (EMG): Chin and leg EMG to monitor muscle tone and movements.

-

Electrocardiography (ECG): To monitor heart rate and rhythm.

-

Respiratory monitoring: Nasal/oral airflow, thoracic and abdominal respiratory effort, and pulse oximetry to rule out sleep-disordered breathing.

Procedure:

-

Participants are habituated to the sleep laboratory environment for at least one night.

-

On treatment nights, the investigational drug (e.g., this compound) or placebo is administered at a fixed time before "lights out."

-

Continuous PSG recording is performed throughout the night (typically 8 hours).

-

Sleep stages (N1, N2, N3, REM) and other sleep parameters are scored by a trained technician according to standardized criteria (e.g., American Academy of Sleep Medicine scoring manual).

Primary Outcome Measures:

-

Latency to Persistent Sleep (LPS): Time from lights out to the first 10 consecutive minutes of sleep.

-

Wake After Sleep Onset (WASO): Total time spent awake after sleep onset until the final awakening.

-

Total Sleep Time (TST): Total duration of all sleep stages.

Signaling Pathways and Visualizations

The activation of MT1 and MT2 receptors by this compound initiates a cascade of intracellular signaling events that ultimately modulate neuronal activity and circadian rhythms.

Caption: this compound Signaling Pathways.

Caption: Drug Development Workflow for this compound.

Conclusion

This compound represents a compelling candidate for further investigation in the field of insomnia research. Its high affinity for both MT1 and MT2 receptors, coupled with enhanced metabolic stability, positions it as a potentially superior alternative to melatonin. The significant soporific effects observed with its methylated analog in clinical trials underscore its therapeutic promise. This technical guide provides a foundational resource for researchers, offering detailed methodologies and a comprehensive understanding of the molecular mechanisms underlying the effects of this compound. Further preclinical and clinical studies are warranted to fully elucidate its efficacy, safety, and pharmacokinetic profile, with the ultimate goal of translating this promising research chemical into a novel therapeutic for insomnia.

References

- 1. Sequential psychological and pharmacological therapies for comorbid and primary insomnia: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Melatonergic drugs in development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting G protein-coupled receptor signalling by blocking G proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis for ligand recognition at the human MT1 melatonin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 6-Chloromelatonin in Modulating Immune Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloromelatonin is a synthetic analog of melatonin that acts as a potent agonist for melatonin receptors, specifically the MT1 and MT2 subtypes.[1][2][3] It exhibits higher binding affinity and greater metabolic stability compared to endogenous melatonin.[1] Melatonin, a neurohormone primarily synthesized by the pineal gland, is well-documented for its crucial role in regulating circadian rhythms and its diverse immunomodulatory functions. Given that this compound activates the same G-protein coupled receptors (GPCRs), it is scientifically anticipated to exert similar, and potentially more potent, effects on the immune system. This guide provides an in-depth technical overview of the putative role of this compound in modulating immune responses, based on its action as a powerful melatonin agonist.

Core Mechanism of Action: Melatonin Receptor Signaling

This compound's immunomodulatory effects are predicated on its interaction with MT1 and MT2 receptors, which are expressed on a variety of immune cells, including T-lymphocytes, natural killer (NK) cells, monocytes, and macrophages. Activation of these Gi/o protein-coupled receptors initiates a cascade of intracellular signaling events that can either stimulate or suppress inflammatory pathways depending on the cellular context and the nature of the immune challenge.

The primary signaling pathways influenced by melatonin receptor activation include:

-

Inhibition of the adenylyl cyclase (AC) - cyclic AMP (cAMP) - protein kinase A (PKA) pathway: This is a canonical pathway for Gi-coupled receptors, leading to decreased intracellular cAMP levels and subsequent modulation of downstream gene transcription.

-

Modulation of phospholipase C (PLC) activity: This can lead to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), influencing intracellular calcium levels and activating protein kinase C (PKC).

-

Regulation of mitogen-activated protein kinase (MAPK) pathways: Melatonin has been shown to influence the phosphorylation and activation of key MAPK members like ERK1/2 and p38, which are central to inflammatory and stress responses.

-

Crosstalk with the nuclear factor-kappa B (NF-κB) signaling pathway: NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes. Melatonin can modulate NF-κB activity, often leading to an anti-inflammatory outcome.

Below is a diagram illustrating the core signaling pathways initiated by this compound binding to its receptors.

Modulation of Innate and Adaptive Immunity

As a potent melatonin agonist, this compound is expected to influence both innate and adaptive immune responses.

Innate Immunity

Melatonin has been shown to enhance the activity of innate immune cells. It can stimulate the production and activity of natural killer (NK) cells, monocytes, and macrophages. In macrophages, melatonin can modulate phagocytic activity and the production of inflammatory mediators. For instance, melatonin can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6 in certain inflammatory contexts, often by inhibiting the NF-κB pathway.

Adaptive Immunity

The adaptive immune system, particularly T-lymphocytes, is a significant target for melatonin's immunomodulatory effects. Melatonin can influence T-cell activation, proliferation, and differentiation. It has been shown to promote a shift towards a T-helper 1 (Th1) type response, characterized by the increased production of cytokines such as IL-2, IL-12, and IFN-γ. This suggests a role for melatonin agonists in enhancing cell-mediated immunity.

Quantitative Data on Melatonin's Immunomodulatory Effects

The following tables summarize quantitative data from studies on melatonin, which serve as a strong indicator of the potential effects of this compound.

Table 1: Effect of Melatonin on T-Cell Populations and Activation Markers

| Parameter | Model | Treatment | Result | Reference |

| Total Splenocytes | Aged BALB/c mice | 10 mg/kg melatonin daily for 7 days | 57% increase compared to control | |

| CD4+ T-cells | Aged BALB/c mice | 10 mg/kg melatonin daily for 7 days | 147% increase compared to control | |

| CD28 mRNA expression | Mouse splenocytes | 100-250 µmol/L melatonin for 24h | Dose-dependent increase | |

| p21 mRNA expression | Mouse splenocytes | 100-250 µmol/L melatonin for 24h | Dose-dependent increase | |

| MT1A & MT1B mRNA | Mouse splenocytes | 100-250 µmol/L melatonin for 24h | Significant increase |

Table 2: Effect of Melatonin on Cytokine Production

| Cytokine | Cell Type / Model | Stimulus | Melatonin Treatment | Result | Reference |

| IL-2 | Human PBMCs | Low-dose PHA | 1 nM - 1 mM | Dose-dependent increase | |

| IFN-γ | Human PBMCs | Low-dose PHA | 1 nM - 1 mM | Dose-dependent increase | |

| IL-6 | Human PBMCs | Low-dose PHA | 1 nM - 1 mM | Dose-dependent increase | |

| TNF-α | Mouse Peritoneal Macrophages | CpG-ODN | 1 mM | Significant inhibition of serum TNF-α | |

| IL-6 | Mouse Peritoneal Macrophages | CpG-ODN | 1 mM | Significant inhibition of serum IL-6 | |

| IL-1β, IL-6, TNF-α | Diabetic Rats (Liver, Adipose) | - | 500 µg/kg/day | Lower expression vs. untreated diabetic rats |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of immunomodulatory agents. The following are standard protocols that can be adapted for studying the effects of this compound.

Protocol 1: In Vitro Cytokine Production Assay

-

Cell Culture: Culture primary immune cells (e.g., human Peripheral Blood Mononuclear Cells - PBMCs, or mouse splenocytes) or immune cell lines (e.g., RAW 264.7 macrophages) in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Cell Plating: Seed cells in 96-well plates at a density of 2 x 10^5 cells/well.

-

Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 1 pM to 10 µM) for 1-2 hours.

-

Stimulation: Add an immune stimulus such as Lipopolysaccharide (LPS) (10-1000 ng/mL) for macrophages or Phytohemagglutinin (PHA) for lymphocytes. Include appropriate vehicle and unstimulated controls.

-

Incubation: Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plates and collect the cell-free supernatants.

-

Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β, IL-2, IFN-γ) in the supernatants using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

The workflow for this protocol is visualized below.

Protocol 2: T-Cell Proliferation Assay

-

Cell Isolation: Isolate splenocytes or CD4+ T-cells from mice.

-

Cell Labeling: Label cells with a proliferation tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.

-

Culture and Treatment: Culture labeled cells in 96-well plates coated with anti-CD3 antibodies (to provide a primary activation signal). Add varying concentrations of this compound and a co-stimulatory signal (e.g., anti-CD28 antibodies).

-

Incubation: Incubate for 72 hours at 37°C in a 5% CO2 incubator.

-

Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. Cell proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.

-

Data Analysis: Quantify the percentage of divided cells and the proliferation index.

Conclusion and Future Directions

This compound, as a potent and stable melatonin receptor agonist, holds significant promise as a modulator of immune responses. Based on the extensive research on melatonin, it is hypothesized that this compound can exert both anti-inflammatory effects in chronic inflammatory conditions and immuno-enhancing effects in states of immunosenescence or infection. Its ability to influence key signaling pathways like NF-κB and MAPK in immune cells positions it as a compelling candidate for further investigation.

Future research should focus on directly characterizing the effects of this compound on various immune cell subsets, both in vitro and in vivo. Head-to-head comparison studies with melatonin would be invaluable to determine its relative potency and potential therapeutic advantages. Elucidating its precise impact on the Th1/Th2/Th17 balance and its role in regulating inflammasome activation are critical next steps for its development as a novel immunomodulatory agent.

References

Methodological & Application

6-Chloromelatonin: In Vitro Cell-Based Assay Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro cell-based assays to characterize the pharmacological activity of 6-chloromelatonin, a potent melatonin receptor agonist. The included methodologies are essential for researchers in pharmacology, neuroscience, and drug development investigating the therapeutic potential of melatonergic compounds.

Introduction

This compound is a high-affinity agonist for both the MT1 and MT2 melatonin receptors, demonstrating greater metabolic stability compared to the endogenous ligand, melatonin.[1] Its ability to modulate key signaling pathways makes it a valuable tool for studying the physiological roles of melatonin receptors and for the development of novel therapeutics for sleep disorders, circadian rhythm disruptions, and other neurological conditions. These protocols detail standard in vitro assays to determine the binding affinity and functional potency of this compound.

Quantitative Data Summary

The following tables summarize the binding affinity and functional activity of this compound at human melatonin receptors.

Table 1: Radioligand Binding Affinity of this compound

| Receptor Subtype | Radioligand | Preparation | pKi | Ki (nM) | Reference |

| Human MT1 | [³H]-melatonin | CHO cell membranes | 9.10 | 0.079 | |

| Human MT2 | [³H]-melatonin | CHO cell membranes | 9.77 | 0.017 | |

| Human MT1 | 2-[¹²⁵I]-iodomelatonin | CHO cell membranes | 9.1 | 0.079 | [1] |

| Human MT2 | [³H]-melatonin | CHO cell membranes | 9.77 | 0.017 | [1] |

Table 2: Functional Activity of this compound

| Assay | Cell Line | Measured Effect | Potency | Reference |

| cAMP Production | CHO-MT2 | Inhibition of forskolin-stimulated cAMP | Equipotent to melatonin | |

| hCG-beta Secretion | JEG-3 and BeWo | Dose-dependent inhibition of forskolin-stimulated secretion | - |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways activated by this compound and the general workflow for the described in vitro assays.

References

Application Notes and Protocols for Radioligand Binding Assay: Determining 6-Chloromelatonin Receptor Affinity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for conducting radioligand binding assays to determine the affinity of 6-chloromelatonin for melatonin receptors (MT1 and MT2). This information is critical for the characterization of novel compounds targeting the melatonergic system, which is implicated in regulating circadian rhythms, sleep, and mood.

Introduction

This compound is a potent agonist of melatonin receptors with greater metabolic stability than the endogenous ligand, melatonin.[1][2] Understanding its binding affinity is crucial for elucidating its pharmacological profile and therapeutic potential. Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor.[3][4] This document outlines the principles, protocols, and data analysis for determining the binding affinity (Ki) of this compound for human MT1 and MT2 receptors using competition binding assays.

Principle of the Assay